Spirocyclic heterocycles represent a structurally unique and pharmacologically significant class of compounds in modern drug discovery. These frameworks, characterized by rings sharing a single spiro carbon atom perpendicular to both ring systems, confer three-dimensional complexity often lacking in flat aromatic scaffolds. This inherent three-dimensionality enables precise spatial orientation of pharmacophoric elements, enhancing target binding specificity and reducing off-target interactions. The structural rigidity of spirocycles minimizes entropic penalties upon binding to biological targets, while their synthetic versatility allows for extensive derivatization. These properties collectively address key challenges in drug design, particularly for complex targets like protein-protein interfaces and allosteric binding pockets where traditional scaffolds often prove inadequate [3].
The 7-oxa-2-azaspiro[3.5]nonane scaffold emerged as a privileged structure following initial observations of its distinct bioactivity profile. Early investigations focused on simpler analogs like 7-Oxa-2-azaspiro[3.5]nonane (PubChem CID: 21030011), which provided proof-of-concept for the scaffold's pharmaceutical relevance [1]. Significant advancement occurred with the discovery that carboxamide functionalization profoundly enhanced the scaffold's drug-like properties and target engagement capabilities. This evolution culminated in the development of 7-Oxa-2-azaspiro[3.5]nonane-2-carboxamide (CAS: 1878621-28-3), which demonstrated superior metabolic stability and oral bioavailability compared to earlier derivatives [2]. The scaffold gained prominence through its incorporation into clinical candidates targeting respiratory and oncological indications, notably as a Respiratory Syncytial Virus (RSV) inhibitor core (WO2017123884) and as an irreversible Epidermal Growth Factor Receptor (EGFR) inhibitor in oncology research. These applications leveraged the scaffold's ability to precisely orient pharmacophores within enzyme active sites while maintaining favorable physicochemical properties [3].
The systematic IUPAC name 7-oxa-2-azaspiro[3.5]nonane-2-carboxamide precisely defines this molecule's architecture. The "spiro[3.5]" designation indicates a spiro junction connecting two rings: a piperidine ring (6-membered, containing nitrogen) and a tetrahydrofuran ring (5-membered, containing oxygen), sharing a quaternary spirocarbon at position 3.5. The carboxamide group (-C(=O)NH₂) is appended to the nitrogen (N₂) of the azaspiro system. This molecular framework (C₈H₁₄N₂O₂, MW 170.21 g/mol) exhibits distinctive stereoelectronic properties arising from the spirocyclic constraint and heteroatom placement [2].
Table 1: Structural and Physicochemical Properties of 7-Oxa-2-azaspiro[3.5]nonane-2-carboxamide and Related Derivatives
| Property | 7-Oxa-2-azaspiro[3.5]nonane-2-carboxamide | 7-Oxa-2-azaspiro[3.5]nonane (Base) | 7-Oxa-2-azaspiro[3.5]nonane HCl |
|---|---|---|---|
| CAS Number | 1878621-28-3 | 1417633-09-0 (HCl) | 1417633-09-0 |
| Molecular Formula | C₈H₁₄N₂O₂ | C₇H₁₃NO | C₇H₁₄ClNO |
| Molecular Weight (g/mol) | 170.21 | 127.18 | 163.65 |
| Key Functional Groups | Secondary carboxamide | Secondary amine | Secondary amine hydrochloride |
| Topological Polar Surface Area (Ų) | 55.48 (calculated) | 21.26 | 21.26 |
| LogP (Calculated Consensus) | ~0.87 (estimated) | 0.87 | 0.87 |
| Hydrogen Bond Acceptors/Donors | 3 / 2 | 2 / 1 | 2 / 2 (including HCl) |
The carboxamide group dramatically influences the molecule's properties compared to the parent amine. It increases hydrogen-bonding capacity (H-bond acceptors: 3, H-bond donors: 2), significantly elevates the Topological Polar Surface Area (TPSA), and modulates lipophilicity. Computational analyses predict that 7-oxa-2-azaspiro[3.5]nonane-2-carboxamide exhibits high gastrointestinal absorption and likely blood-brain barrier permeation, properties crucial for targeting intracellular or central nervous system targets. The spirocyclic constraint minimizes rotatable bond count (nRotB = 1 for the parent carboxamide), enhancing conformational rigidity and potentially improving target selectivity and metabolic stability [4] [6]. The InChIKey (FNPDLFAVABPKNL-UHFFFAOYSA-N) uniquely identifies this specific stereochemical and structural configuration [2].
CAS No.: 2198-92-7
CAS No.: 4493-23-6
CAS No.: 948557-12-8
CAS No.: